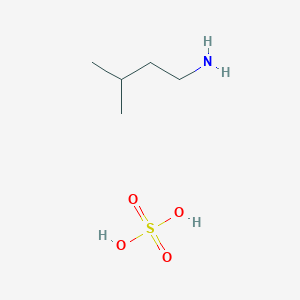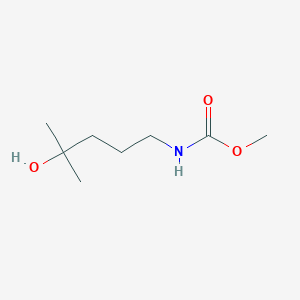
2-エチルヘキサン酸イットリウム(III)
概要
説明
Yttrium(III) 2-ethylhexanoate is an organometallic compound with the molecular formula C24H45O6Y. It is a white or off-white powder that is insoluble in water but soluble in organic solvents. This compound is primarily used as a precursor for the synthesis of other yttrium-based compounds and has applications in various fields, including materials science and catalysis .
科学的研究の応用
ナノテクノロジー研究
2-エチルヘキサン酸イットリウム(III)は、ナノテクノロジーベースの用途における研究に使用されてきました . ナノテクノロジーは、原子や分子のスケールで「もの」を構築する、研究とイノベーションの分野です。一般的には、材料やデバイスが対象となります。ナノメートルは10億分の1メートルであり、ナノテクノロジーは通常、1ナノメートルよりも大きく、100ナノメートルよりも小さい粒子や構造を扱っています。これらの用途では、2-エチルヘキサン酸イットリウム(III)は、前駆体または触媒として使用される可能性があります。
作用機序
Target of Action
Yttrium(III) 2-ethylhexanoate is an organometallic compound of yttrium It’s known that organometallic compounds often interact with various biological targets, including proteins and enzymes, altering their function and leading to various downstream effects .
Mode of Action
As an organometallic compound, it may interact with its targets through coordination bonds, leading to changes in the target’s structure and function
Biochemical Pathways
Organometallic compounds can influence a variety of biochemical pathways depending on their structure and the nature of the metal ion
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a compound are influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
It’s known that the compound has been used for research in nanotechnology-based applications . This suggests that it may have unique properties at the nanoscale that could be exploited for various technological applications.
Action Environment
The action, efficacy, and stability of Yttrium(III) 2-ethylhexanoate can be influenced by various environmental factors. For instance, it’s known to be insoluble in water , which could affect its distribution and availability in aqueous environments. Additionally, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals .
生化学分析
Biochemical Properties
Yttrium, the key element in Yttrium(III) 2-ethylhexanoate, can interact with biomolecules such as proteins and nucleic acids . For instance, it has been found that yttrium can bind to α-globulin selectively . Yttrium ions could also interact preferably with solvent-exposed negatively charged side chains (Asp, Glu) on the protein surface .
Cellular Effects
A high dose of yttrium nitrate significantly raised the levels of carbonyl protein (CP), monoamine oxidase (MAO), and the cellular apoptosis/necrosis rates of the peripheral blood cells .
Molecular Mechanism
Yttrium ions have been shown to interact with biomolecules, potentially influencing their function . For instance, yttrium ions could interact with solvent-exposed negatively charged side chains on the protein surface, modulating the surface charge distribution .
Metabolic Pathways
It is known that metabolons, multi-enzyme protein complexes, mediate substrate channeling between the enzyme catalytic cores to enhance the pathway reactions .
Transport and Distribution
There is limited information available on the transport and distribution of Yttrium(III) 2-ethylhexanoate within cells and tissues. 2-thenoyltrifluoroacetone has been offered as a mobile carrier in organic phase for the transport and selective separation of yttrium from aqueous media .
Subcellular Localization
Yttrium immobilization through biomineralization with phosphate has been observed .
準備方法
Yttrium(III) 2-ethylhexanoate can be synthesized through the reaction of yttrium oxide (Y2O3) with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent at elevated temperatures. The general reaction is as follows:
Y2O3+6
特性
IUPAC Name |
2-ethylhexanoate;yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Y/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOMHFKGCMKLDA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45O6Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575673 | |
| Record name | Yttrium tris(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114012-65-6 | |
| Record name | Yttrium tris(2-ethylhexanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Yttrium(III) 2-ethylhexanoate contribute to the formation of YSZ thin films in the combustion chemical vapor deposition (C-CVD) process?
A: Yttrium(III) 2-ethylhexanoate serves as the precursor for yttrium oxide (Y2O3) in the C-CVD process []. During deposition, Yttrium(III) 2-ethylhexanoate decomposes at high temperatures, releasing yttrium oxide molecules which then integrate into the zirconia (ZrO2) lattice, forming the desired YSZ structure. The concentration of Yttrium(III) 2-ethylhexanoate used in the process directly influences the final yttria content in the YSZ film, which in turn dictates the film's structural and mechanical properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)



![(2S,6R)-6-[[1(s)-ethoxycarbonyl-3-phenylpropyl]amino]-5-oxo-(2-thienyl)perhydro-1,4-thiazepine](/img/structure/B22876.png)



![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)




